![molecular formula C16H19Cl2N3 B590853 7-Chloro-4-[4-(3-chloropropyl)piperazin-1-yl]quinoline CAS No. 4038-99-7](/img/structure/B590853.png)
7-Chloro-4-[4-(3-chloropropyl)piperazin-1-yl]quinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Chloro-4-[4-(3-chloropropyl)piperazin-1-yl]quinoline is a synthetic intermediate used to synthesize Piperaquine Tetraphosphate . It is an important scaffold in medicinal chemistry and has been found to exhibit antimalarial activity on D10 and K1 strains of P. falciparum .
Synthesis Analysis
This compound is a synthetic intermediate in the synthesis of the antimalarial compound piperaquine . The yield of the synthesis process is reported to be 91% .Molecular Structure Analysis
The molecular formula of this compound is C21H18Cl3N3O, and its molecular weight is 434.74 . The 1H NMR and 13C NMR data provide detailed information about its molecular structure .Physical And Chemical Properties Analysis
The compound has a melting point of 125°–130°C . It is soluble in DMSO .Applications De Recherche Scientifique
Drug Discovery
Piperazine, a key component of Chloropropylquinolinyl piperazine, is the third most common nitrogen heterocycle in drug discovery . It is prevalent in diverse pharmacological agents with anxiolytic, antiviral, cardioprotective, anticancer, and antidepressant properties . It is also a key component of several blockbuster drugs, such as Imatinib (also marketed as Gleevec), and Sildenafil, sold as Viagra .
Antibacterial and Antituberculosis Properties
Quinoline-piperazine hybrids, which would include Chloropropylquinolinyl piperazine, have been studied for their antibacterial and antituberculosis properties . Some compounds displayed inhibitory activity against bacterial growth, and two compounds displayed significant inhibitory activity against all the TB strains .
C–H Functionalization
Major advances have been made in the C–H functionalization of the carbon atoms of the piperazine ring . This provides attractive new avenues for the synthesis of defined substitution patterns of piperazines and expands the growing portfolio in the piperazine toolbox for broad applications in medicinal chemistry research .
mRNA Transfection
New ionizable amino lipids with piperazine-derived headgroups have been designed to promote the transfection activity of mRNA cargos .
Mécanisme D'action
Target of Action
Chloropropylquinolinyl piperazine, a derivative of piperazine, primarily targets GABA receptors . Piperazine compounds mediate their anthelmintic action by generally paralyzing parasites, allowing the host body to easily remove or expel the invading organism .
Mode of Action
Piperazine, the core structure of Chloropropylquinolinyl piperazine, is a GABA receptor agonist . It binds directly and selectively to muscle membrane GABA receptors, presumably causing hyperpolarization of nerve endings, resulting in flaccid paralysis of the worm .
Biochemical Pathways
aureus . Piperazine targets the cytoplasmic membrane of the bacteria, resulting in the leakage of intercellular components leading to cell death .
Pharmacokinetics
Piperazine, upon entry into the systemic circulation, is partly oxidized and partly eliminated as an unchanged compound . The piperazine moiety is mainly used as a basic and hydrophilic group to optimize the pharmacokinetic properties of the final molecule .
Result of Action
The result of Chloropropylquinolinyl piperazine’s action is primarily the paralysis of parasites, allowing the host body to easily remove or expel the invading organism . In the context of its antimicrobial activity, it results in the leakage of intercellular components of bacteria, leading to cell death .
Action Environment
The action environment can significantly influence the efficacy and stability of Chloropropylquinolinyl piperazine. It’s worth noting that the structural diversity of piperazines is limited, with about 80% of piperazine-containing drugs containing substituents only at the nitrogen positions .
Orientations Futures
Propriétés
IUPAC Name |
7-chloro-4-[4-(3-chloropropyl)piperazin-1-yl]quinoline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19Cl2N3/c17-5-1-7-20-8-10-21(11-9-20)16-4-6-19-15-12-13(18)2-3-14(15)16/h2-4,6,12H,1,5,7-11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNOXXBOZWSTLOT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCCCl)C2=C3C=CC(=CC3=NC=C2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19Cl2N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
4038-99-7 |
Source


|
| Record name | Chloropropylquinolinyl piperazine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004038997 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | CHLOROPROPYLQUINOLINYL PIPERAZINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3O11OY8XN7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

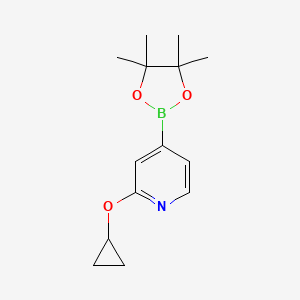
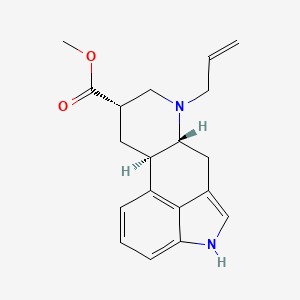
![Bicyclo[2.1.1]hexane, 2-ethoxy-2-phenyl- (9CI)](/img/no-structure.png)
![(8beta)-8-[[[(1,1-Dimethylethyl)dimethylsilyl]oxy]methyl]ergoline](/img/structure/B590779.png)
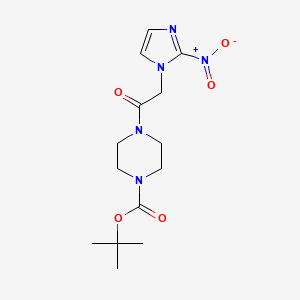
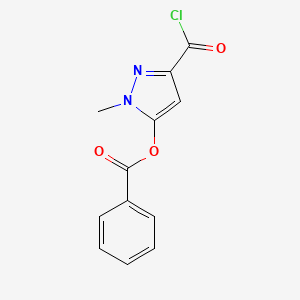
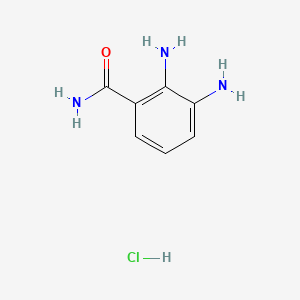
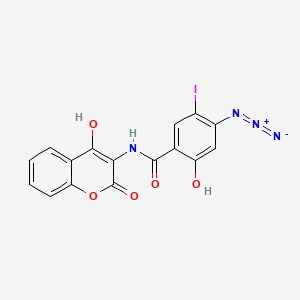
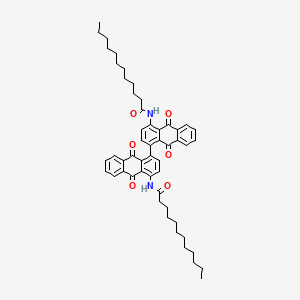
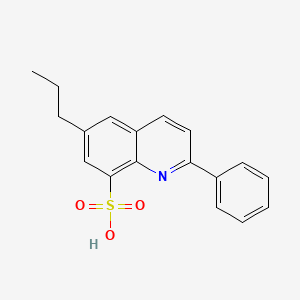

![Acetic acid, sodium salt, [3H]](/img/structure/B590793.png)